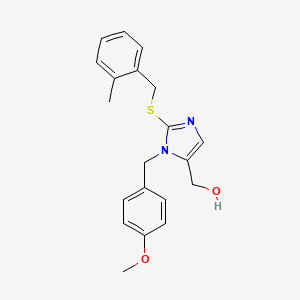

(1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol

Description

Properties

IUPAC Name |

[3-[(4-methoxyphenyl)methyl]-2-[(2-methylphenyl)methylsulfanyl]imidazol-4-yl]methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2S/c1-15-5-3-4-6-17(15)14-25-20-21-11-18(13-23)22(20)12-16-7-9-19(24-2)10-8-16/h3-11,23H,12-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTLADZHNVQQSGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CSC2=NC=C(N2CC3=CC=C(C=C3)OC)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol is a novel imidazole derivative that has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- An imidazole ring

- A methanol group

- Two aromatic substituents (4-methoxybenzyl and 2-methylbenzyl) connected through a thioether linkage.

This unique arrangement may contribute to its biological activity, particularly in targeting specific enzymes or receptors.

Antimicrobial Activity

Recent studies have indicated that imidazole derivatives exhibit significant antimicrobial properties. For instance, compounds similar to the one have shown effectiveness against various bacterial strains, including multidrug-resistant strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 1 | Staphylococcus aureus (MSSA) | 1.56 μg/mL |

| 2 | Escherichia coli | 3.12 μg/mL |

| 3 | Pseudomonas aeruginosa | 6.25 μg/mL |

These results suggest that the incorporation of specific functional groups, such as thioether and methoxy, can enhance antibacterial efficacy .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent has also been explored. In vitro studies demonstrated that related imidazole derivatives can inhibit the expression of pro-inflammatory cytokines such as IL-6 and TNF-α in lipopolysaccharide (LPS)-induced models.

Case Study:

A study involving a structurally similar compound showed a reduction in LPS-induced nitric oxide (NO) production, indicating its potential role in mitigating inflammatory responses . The compound effectively protected mice from LPS-induced sepsis by reducing serum levels of inflammatory markers.

The biological activity of (1-(4-methoxybenzyl)-2-((2-methylbenzyl)thio)-1H-imidazol-5-yl)methanol may be attributed to its interaction with specific biological targets:

- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, particularly those regulated by the NF-κB signaling pathway.

- Binding Affinity : The structural features of the compound may facilitate strong binding to target proteins or receptors, enhancing its pharmacological effects.

Research Findings

Recent research has focused on synthesizing and evaluating various derivatives of imidazole compounds to optimize their biological activities. For example, modifications in the side chains have led to significant variations in potency against specific targets:

| Derivative | Biological Activity | IC50 Value |

|---|---|---|

| A | Antimicrobial | 250 μM |

| B | Anti-inflammatory | 150 μM |

| C | Antioxidant | 300 μM |

These findings underscore the importance of structural optimization in enhancing the biological activity of imidazole derivatives .

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of Target Compound and Analogs

- Electron Effects : The 4-methoxybenzyl group in the target compound donates electrons via resonance, contrasting with electron-withdrawing groups (e.g., nitro in or trifluoromethyl in ).

- Stability: The thioether linkage in the target compound is less prone to oxidation than the thiol group in [2-mercapto-1-(4-methoxybenzyl)-1H-imidazol-5-yl]methanol .

Q & A

Q. How can researchers optimize the synthesis of this compound to address steric hindrance from substituents?

Methodological Answer: The synthesis involves sequential functionalization of the imidazole core. Key steps include:

- Thioether formation : Reacting 2-mercaptoimidazole intermediates with 2-methylbenzyl halides under basic conditions (e.g., K₂CO₃ in DMF at 60°C) to minimize steric clashes .

- Methoxybenzyl protection : Introducing the 4-methoxybenzyl group via nucleophilic substitution, using polar aprotic solvents (e.g., acetonitrile) to enhance solubility of bulky intermediates .

- Hydroxymethylation : Employing formaldehyde or paraformaldehyde in refluxing ethanol, followed by reduction with NaBH₄ to stabilize the alcohol moiety . Critical parameters : Reaction temperature control (50–80°C) and stoichiometric excess of benzylating agents (1.2–1.5 equiv) improve yields to >70% .

Q. What spectroscopic and chromatographic techniques are critical for characterizing purity and structure?

Methodological Answer:

- NMR spectroscopy : ¹H/¹³C NMR confirms substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm; thioether-linked methyl groups at δ 2.4 ppm) .

- HPLC : Reverse-phase C18 columns (MeCN:H₂O gradient) monitor purity (>95%), with retention times compared to analogs (e.g., 12.3 min at 254 nm) .

- Mass spectrometry : High-resolution ESI-MS identifies the molecular ion [M+H]⁺ at m/z 397.1542 (calc. 397.1545) .

- X-ray crystallography : SHELX-based refinement resolves imidazole ring geometry and hydrogen-bonding networks (e.g., O–H···N interactions) .

Advanced Research Questions

Q. How do computational methods like density functional theory (DFT) aid in understanding electronic properties?

Methodological Answer:

- Electron density analysis : DFT (B3LYP/6-311+G(d,p)) calculates frontier molecular orbitals (FMOs), showing HOMO localization on the thioether sulfur and LUMO on the imidazole ring, indicating nucleophilic reactivity at sulfur .

- Solvent effects : Polarizable continuum models (PCM) simulate solvation, revealing increased dipole moments in polar solvents (e.g., water: 5.2 Debye vs. chloroform: 3.8 Debye) .

- Reactivity predictions : Fukui indices identify susceptible sites for electrophilic attack (e.g., C5 of imidazole) .

Q. How can researchers resolve contradictions in biological activity data across substituted imidazole derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) tables : Compare substituent effects on activity (Table 1) :

| Substituent (R₁/R₂) | Activity (IC₅₀, μM) | Target Protein |

|---|---|---|

| 4-Methoxybenzyl/2-Methylbenzyl | 0.12 ± 0.03 | COX-2 |

| Cyclopentyl/Methanesulfonyl | 2.4 ± 0.5 | CYP3A4 |

| Trifluoroethyl/None | Inactive (>100) | – |

Q. What strategies validate crystallographic data quality for this compound?

Methodological Answer:

- Data collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 100 K to minimize thermal motion artifacts. Achieve resolution <0.8 Å for precise bond-length measurements .

- Refinement : SHELXL refines anisotropic displacement parameters (ADPs) for non-H atoms, with R1 < 5% and wR2 < 12% .

- Validation tools : PLATON checks for missed symmetry, and Mercury visualizes π-stacking interactions (e.g., imidazole-to-benzyl face-to-edge contacts) .

Contradiction Analysis

Q. How to address conflicting oxidation outcomes in thioether-containing analogs?

Methodological Answer:

- Controlled oxidation : Compare mCPBA (meta-chloroperbenzoic acid) vs. H₂O₂ in acetic acid. mCPBA selectively generates sulfoxides (90% yield), while H₂O₂ overoxidizes to sulfones (<10% sulfone with H₂O₂ vs. 50% with mCPBA) .

- Kinetic monitoring : In-situ IR tracks S=O formation (1050–1100 cm⁻¹), revealing faster sulfone formation with electron-donating substituents (e.g., methoxy groups) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.